

Dirhodium Tetraacetate [Rh₂(OAc)₄]: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Rhodium(II) triphenylacetate dimer*

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For Researchers, Scientists, and Drug Development Professionals

Dirhodium tetraacetate, scientifically denoted as Rh₂(CH₃COO)₄ or Rh₂(OAc)₄, is a significant coordination complex renowned for its unique paddlewheel structure and versatile applications in catalysis and medicinal chemistry. This guide provides an in-depth overview of its core physical and chemical properties, supported by experimental data and methodologies, to serve as a vital resource for professionals in research and drug development.

Core Physical and Chemical Properties

Dirhodium tetraacetate is a dark green crystalline solid that exhibits distinct physical and chemical characteristics crucial for its application. A summary of its key quantitative properties is presented in the table below.

Property	Value	Reference
Molecular Formula	$C_8H_{12}O_8Rh_2$	[1]
Molecular Weight	442.0 g/mol	[1]
Appearance	Dark green crystalline solid	[2]
Crystal System	Monoclinic	[3]
Space Group	C2/c	[3]
Density	2.23 g/cm ³ (measured), 2.24 g/cm ³ (calculated)	[3]
Rhodium Content	46.6%	[1]
Rh-Rh Bond Length	Varies (e.g., 2.21 Å, 2.22 Å in protein adducts)	[4][5]
Solubility	Limited solubility in water	[6]

Molecular Structure and Spectroscopy

The defining feature of dirhodium tetraacetate is its "paddlewheel" structure, where two rhodium atoms are held in close proximity by four bridging acetate ligands.[7] This arrangement results in a Rh-Rh bond, a key feature influencing its reactivity. The axial positions of the rhodium atoms are available for coordination with other ligands, which is central to its catalytic activity and interaction with biological molecules.[4]

Spectroscopic techniques are fundamental in characterizing $Rh_2(OAc)_4$ and its derivatives. Techniques such as X-ray crystallography are used to determine its solid-state structure, while various spectroscopic methods provide insights into its electronic structure and behavior in solution.

Key Experimental Protocols

Understanding the methodologies used to characterize and utilize dirhodium tetraacetate is essential for its practical application. Below are outlines of key experimental protocols.

Synthesis of Dirhodium Tetraacetate

A standard method for preparing hydrated dirhodium(II) acetate involves the reaction of a rhodium(III) salt, such as rhodium(III) chloride, in the presence of sodium acetate in ethanol. The mixture is heated under reflux, leading to the formation of the characteristic green product.

X-ray Crystallography

Single-crystal X-ray diffraction is employed to elucidate the precise three-dimensional arrangement of atoms in $\text{Rh}_2(\text{OAc})_4$.

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A suitable single crystal is mounted on a diffractometer.[3] X-rays are directed at the crystal, and the diffraction pattern is recorded.[3] The resulting data is used to solve the phase problem and generate an electron density map, from which the atomic positions are determined.[3] The structural model is then refined to achieve the best fit with the experimental data.[3]

Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for characterizing the products of reactions involving $\text{Rh}_2(\text{OAc})_4$, particularly its interactions with biological molecules.

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The sample, dissolved in a suitable solvent, is introduced into the ESI source. A high voltage is applied, causing the sample to form highly charged droplets. The solvent evaporates, and the resulting ions are directed into the mass analyzer, which separates them based on their mass-to-charge ratio. This technique has been instrumental in identifying the formation of adducts between $\text{Rh}_2(\text{OAc})_4$ and molecules like cysteine and glutathione.[8][9]

Reactivity and Catalytic Applications

Dirhodium tetraacetate is a versatile catalyst for a variety of organic transformations, most notably those involving diazo compounds.

Catalysis of Ylide Formation

$\text{Rh}_2(\text{OAc})_4$ is an effective catalyst for the formation of ylides from diazo compounds. This reactivity is harnessed in several synthetic applications, including the synthesis of β -hydroxy- α -arylacrylates.[1]

Cyclopropanation Reactions

One of the hallmark applications of $\text{Rh}_2(\text{OAc})_4$ is in the catalytic cyclopropanation of olefins with diazo compounds. The catalyst reacts with the diazo compound to form a rhodium carbene intermediate, which then transfers the carbene to an olefin to form a cyclopropane ring.

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Interactions with Biomolecules and Potential in Drug Development

Dirhodium tetraacetate has garnered significant interest for its antitumor properties.[8] Its biological activity is believed to stem from its interactions with various biomolecules, including proteins and DNA.

Interaction with Thiol-Containing Molecules

Studies have shown that $\text{Rh}_2(\text{OAc})_4$ reacts with thiol-containing molecules such as cysteine and glutathione.[8][9] These reactions can lead to the breakdown of the dirhodium core and the formation of new rhodium(III) complexes with the sulfur-containing ligands.[8][9] This reactivity is significant as it may be related to the mechanism of action and potential toxicity of dirhodium-based drugs. It has been suggested that the antitumor efficacy of dirhodium carboxylates could be enhanced by increasing their resistance to reaction with sulfhydryl groups.[8]

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Binding to Proteins

X-ray crystallography studies have revealed that dirhodium tetraacetate can bind to proteins such as RNase A and lysozyme.[5][10][11] In some cases, the dirhodium core remains intact and coordinates to amino acid residues like histidine at the axial positions.[10][11] In other instances, the complex can partially break down upon interaction with the protein.[4][5] The ability to form adducts with proteins is a critical aspect of its biological activity and is being explored for the development of artificial metalloenzymes for heterogeneous catalysis.[10][11]

In conclusion, dirhodium tetraacetate is a molecule of significant scientific interest with a rich chemistry and a growing number of applications. Its unique structural and electronic properties make it a powerful catalyst and a promising platform for the design of novel therapeutic agents. A thorough understanding of its physical and chemical properties, as detailed in this guide, is paramount for advancing research and development in these fields.

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